molecular formula C9H11F3N2 B12631809 3-(2-(Trifluoromethyl)pyridin-4-YL)propan-1-amine

3-(2-(Trifluoromethyl)pyridin-4-YL)propan-1-amine

Cat. No.: B12631809
M. Wt: 204.19 g/mol
InChI Key: XIIDQHCSAHTGRF-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethyl)pyridin-4-YL)propan-1-amine is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Trifluoromethyl)pyridin-4-YL)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-(trifluoromethyl)pyridine with a suitable alkylating agent under basic conditions to introduce the propan-1-amine group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the alkylation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethyl)pyridin-4-YL)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, piperidine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

3-(2-(Trifluoromethyl)pyridin-4-YL)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethyl)pyridin-4-YL)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine: Lacks the propan-1-amine group, making it less versatile in certain applications.

    3-(Trifluoromethyl)pyridine: Similar structure but different substitution pattern, leading to different chemical properties.

    4-(Trifluoromethyl)pyridine: Another isomer with distinct reactivity and applications.

Uniqueness

3-(2-(Trifluoromethyl)pyridin-4-YL)propan-1-amine is unique due to the presence of both the trifluoromethyl group and the propan-1-amine moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various fields .

Biological Activity

3-(2-(Trifluoromethyl)pyridin-4-YL)propan-1-amine is an organic compound notable for its trifluoromethyl substitution on a pyridine ring, linked to a propan-1-amine structure. This unique configuration significantly influences its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₉H₁₃F₃N
  • Molecular Weight : Approximately 201.21 g/mol

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is critical for its interaction with biological targets. The presence of the pyridine moiety contributes to its potential as a pharmacophore in various medicinal applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Compounds containing trifluoromethyl groups have been shown to modulate enzyme activity and influence signal transduction pathways, which are essential in drug discovery.

Potential Targets:

  • Enzymes : The compound may act as an enzyme inhibitor, affecting various biochemical pathways.
  • Receptors : It has potential as a receptor ligand, which could modulate physiological responses.

1. Structure-Activity Relationship (SAR)

Research indicates that the trifluoromethyl group significantly enhances the binding affinity and selectivity of compounds towards their biological targets. For instance, studies on similar compounds have shown that modifications to the trifluoromethyl group can lead to variations in potency and efficacy.

CompoundTargetBinding Affinity (Ki)Activity
Compound ATRPV10.2 nMAntagonist
Compound BTRPV16.3 nMAntagonist

This table illustrates how structural variations can impact biological activity, emphasizing the role of the trifluoromethyl group in enhancing interactions with targets like TRPV1 .

2. Case Studies

In a study investigating related compounds, several derivatives exhibited significant activity against Chlamydia trachomatis, highlighting the importance of electron-withdrawing groups like trifluoromethyl for enhancing biological efficacy . The results demonstrated that compounds with this substitution showed selective inhibition without affecting host cell viability.

Applications in Drug Development

This compound shows promise in various therapeutic areas:

  • Antimicrobial Agents : Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
  • Cancer Therapeutics : The modulation of signaling pathways could be leveraged in cancer treatment strategies.

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

3-[2-(trifluoromethyl)pyridin-4-yl]propan-1-amine

InChI

InChI=1S/C9H11F3N2/c10-9(11,12)8-6-7(2-1-4-13)3-5-14-8/h3,5-6H,1-2,4,13H2

InChI Key

XIIDQHCSAHTGRF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCCN)C(F)(F)F

Origin of Product

United States

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